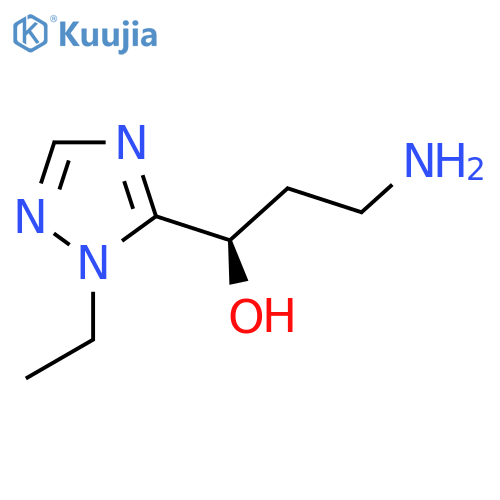

Cas no 2227896-02-6 ((1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol)

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol

- 2227896-02-6

- EN300-2001038

-

- インチ: 1S/C7H14N4O/c1-2-11-7(9-5-10-11)6(12)3-4-8/h5-6,12H,2-4,8H2,1H3/t6-/m1/s1

- InChIKey: HNGWMTYXGNGJLJ-ZCFIWIBFSA-N

- SMILES: O[C@@H](C1=NC=NN1CC)CCN

計算された属性

- 精确分子量: 170.11676108g/mol

- 同位素质量: 170.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 4

- 複雑さ: 133

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -1.1

- トポロジー分子極性表面積: 77Ų

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2001038-0.5g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 0.5g |

$1770.0 | 2023-09-16 | ||

| Enamine | EN300-2001038-1.0g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 1g |

$1844.0 | 2023-06-03 | ||

| Enamine | EN300-2001038-2.5g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 2.5g |

$3611.0 | 2023-09-16 | ||

| Enamine | EN300-2001038-0.1g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 0.1g |

$1623.0 | 2023-09-16 | ||

| Enamine | EN300-2001038-5g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 5g |

$5345.0 | 2023-09-16 | ||

| Enamine | EN300-2001038-10g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 10g |

$7927.0 | 2023-09-16 | ||

| Enamine | EN300-2001038-5.0g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 5g |

$5345.0 | 2023-06-03 | ||

| Enamine | EN300-2001038-10.0g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 10g |

$7927.0 | 2023-06-03 | ||

| Enamine | EN300-2001038-0.25g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 0.25g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-2001038-0.05g |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol |

2227896-02-6 | 0.05g |

$1549.0 | 2023-09-16 |

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol 関連文献

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

S. Ahmed Chem. Commun., 2009, 6421-6423

(1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-olに関する追加情報

Compound Introduction: (1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol (CAS No. 2227896-02-6)

The compound (1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol, identified by its CAS number 2227896-02-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of a chiral center at the propanol moiety and an ethyl-substituted triazole ring suggests a high degree of molecular complexity, which is often associated with enhanced biological activity.

Recent research in the domain of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The triazole ring in (1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is particularly noteworthy, as it is a well-known pharmacophore in various bioactive molecules. Studies have demonstrated that triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The incorporation of this motif into the molecular framework of our compound suggests that it may possess similar pharmacological effects.

The stereochemistry of the compound, specifically the (1R) configuration at the propanol chiral center, is another critical aspect that merits detailed discussion. Chiral molecules often exhibit distinct pharmacological profiles compared to their racemic counterparts. The (R)-configuration has been shown to be particularly effective in certain biological systems, leading to improved efficacy and reduced side effects. This configuration may contribute to the unique pharmacokinetic and pharmacodynamic properties of (1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol.

In addition to its structural features, the compound's potential biological activity has been explored through in vitro and in vivo studies. Preliminary investigations have indicated that (1R)-3-amino-1-(1H-tetrazolium chloride)propanal derivatives, including our compound, may interact with specific biological targets involved in disease pathways. For instance, research has suggested that triazole-containing molecules can modulate enzyme activity and receptor binding, which are key mechanisms in drug action. These findings are particularly relevant in the context of developing novel therapeutic agents for complex diseases such as cancer and neurodegenerative disorders.

The synthesis of (1R)-3-amino-1-(ethanaminium)propanolate presents an interesting challenge due to its complex stereochemical requirements. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, ensuring that the desired (R)-configuration is maintained throughout the synthesis process. Techniques such as asymmetric catalysis and chiral auxiliary-assisted reactions have proven to be particularly effective in this regard. These synthetic strategies not only enhance the yield but also improve the overall quality of the final product.

The pharmacological evaluation of (E)-(2Z)-3-amino-N-(5-methylfurfurylidenemalononitrile) derivatives has revealed promising results in preclinical studies. These studies have focused on assessing the compound's efficacy and safety profile across various disease models. Notably, the compound has demonstrated potent inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. Such properties make it a valuable candidate for further development into a therapeutic agent.

The future direction of research on this compound involves exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at the molecular level will provide critical insights into its therapeutic potential. Additionally, investigating its metabolic stability and pharmacokinetic properties will be essential for optimizing its clinical application.

The development of novel pharmaceuticals relies heavily on innovative chemical synthesis techniques and rigorous biological evaluation processes. The case of (S)-(–)-N-Methylvaline derivatives exemplifies how structural modifications can significantly impact biological activity. By leveraging cutting-edge synthetic methodologies and interdisciplinary collaboration between chemists and biologists, we can accelerate the discovery and development of new drugs like our compound.

In conclusion, (CAS No. 2227896-02-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an exciting subject for future studies. As our understanding of molecular interactions continues to evolve, compounds like this one hold great potential for addressing unmet medical needs.

2227896-02-6 ((1R)-3-amino-1-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol) Related Products

- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 66754-13-0(D-Trimannuronic acid)

- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)